molecular formula C5H12N2P2S2 B14362479 1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione CAS No. 91043-86-6

1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione

Cat. No.: B14362479
CAS No.: 91043-86-6
M. Wt: 226.2 g/mol
InChI Key: ASFDGBYQAYRLKQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione is a chemical compound known for its unique structure and properties It is a member of the diazadiphospholidine family, which contains both nitrogen and phosphorus atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione typically involves the reaction of tetramethylphosphorodithioic diamide with suitable reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring, and precise temperature control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials with unique properties, such as flame retardants and stabilizers.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various catalytic processes. The presence of both nitrogen and phosphorus atoms in the ring structure allows for unique coordination chemistry and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dioxide
  • 1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2-thione

Uniqueness

1,2,3,4-Tetramethyl-1,4,2,3lambda~5~-diazadiphospholidine-2,5-dithione is unique due to its specific arrangement of atoms and the presence of two sulfur atoms in the ring structure. This gives it distinct chemical and physical properties compared to other similar compounds. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

CAS No.

91043-86-6

Molecular Formula

C5H12N2P2S2

Molecular Weight

226.2 g/mol

IUPAC Name

1,2,3,4-tetramethyl-2-sulfanylidene-1,4,2λ5,3-diazadiphospholidine-5-thione

InChI

InChI=1S/C5H12N2P2S2/c1-6-5(10)7(2)9(4,11)8(6)3/h1-4H3

InChI Key

ASFDGBYQAYRLKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)N(P(=S)(P1C)C)C

Origin of Product

United States

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